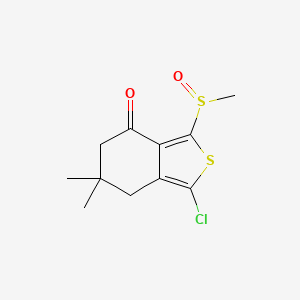

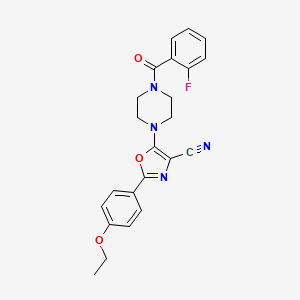

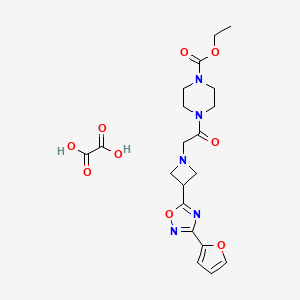

![molecular formula C17H27NO4 B3017102 2-[3-[(2-甲基丙烷-2-基)氧羰基氨基]-1-金刚烷基]乙酸 CAS No. 2309448-62-0](/img/structure/B3017102.png)

2-[3-[(2-甲基丙烷-2-基)氧羰基氨基]-1-金刚烷基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid" is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure of high interest in medicinal chemistry due to its unique physicochemical properties and biological activities. Adamantane derivatives have been explored for their potential in various therapeutic areas, including antiviral treatments, and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves multi-step reactions with optimization of conditions to achieve the desired product. For instance, the synthesis of a novel adamantane β-amino acid was achieved through a three-step process with a good overall yield, starting from ethyl adamant-2-ylidenecyanoacetate and proceeding through catalytic hydrogenation and ester hydrolysis . Another study describes the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid via a direct oxidation reaction, showcasing a one-pot approach to introduce hydroxyl and carboxyl groups . Optimization of key steps in the synthesis of similar compounds has been reported to improve overall yields, as seen in the preparation of a key intermediate of saxagliptin . Additionally, facile synthetic routes have been developed for 2-oxo-1-adamantanacetic acid and related compounds, providing high yields and clean reactions .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts stability and unique conformational properties to the molecule. The crystal structure of some intermediates has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for interactions with biological targets . The molecular conformations of various derivatives have been studied using techniques such as 1H NMR spectral and X-Ray data, which help in understanding the behavior of these molecules in solution and solid-state .

Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions, including oxidation, acylation, and the formation of imino derivatives. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium has been used to produce bis-adamantyl acetoacetic acid and its derivatives . The synthesis of α-imino derivatives of adamantylacetic acids has been achieved through hydrogenation of corresponding oximes . These reactions expand the chemical diversity of adamantane-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. Studies have reported the determination of melting points, elemental composition, and the use of instrumental methods such as 1H NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry to characterize these properties . The bulky nature of the adamantane moiety often leads to high thermal stability and a significant impact on the solubility and reactivity of the compounds.

科学研究应用

化学合成和反应

2-[3-[(2-甲基丙烷-2-基)氧羰基氨基]-1-金刚烷基]乙酸及其衍生物参与各种化学反应和合成过程。例如,与所讨论化合物密切相关的金刚烷酸甲酯与乙腈反应生成特定的腈和乙酰胺,产物的结构通过 X 射线衍射分析得到证实 (Shiryaev 等,2015)。此外,三氟乙酸酐中 1-金刚烷基乙酸的自酰化由三氟甲磺酸催化,这是一种合成双(金刚烷基)乙酰乙酸及其衍生物的有效方法,突出了该化合物在产生空间位阻酮烯中的效用 (Kovalev 等,2010)。

生物活性

金刚烷基,2-[3-[(2-甲基丙烷-2-基)氧羰基氨基]-1-金刚烷基]乙酸结构的核心,在药物化学中具有重要意义。金刚烷基化合物,包括源自金刚烷基乙酸的化合物,已被研究其抗菌和抗炎活性。具体而言,涉及金刚烷基的新型衍生物对一系列革兰氏阳性菌和革兰氏阴性菌显示出有希望的结果,并在体内表现出剂量依赖性的抗炎活性 (Al-Deeb 等,2006)。这突出了此类化合物治疗感染和炎症的潜在治疗应用。

属性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-15(2,3)22-14(21)18-17-7-11-4-12(8-17)6-16(5-11,10-17)9-13(19)20/h11-12H,4-10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNKGUKHPYHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

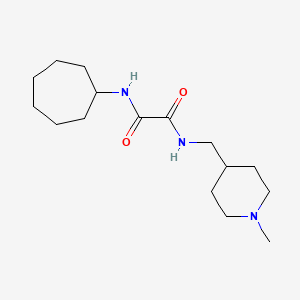

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

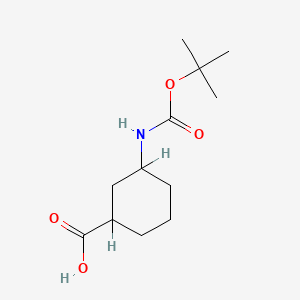

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

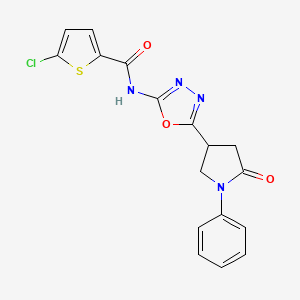

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)